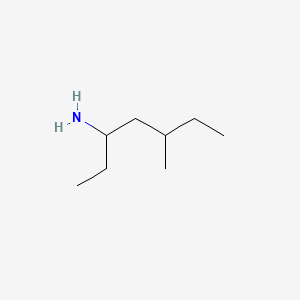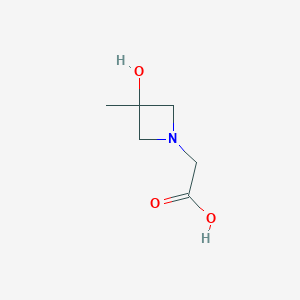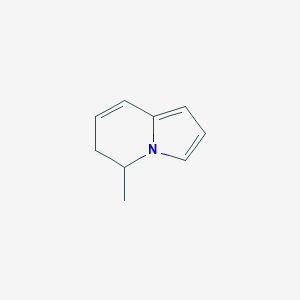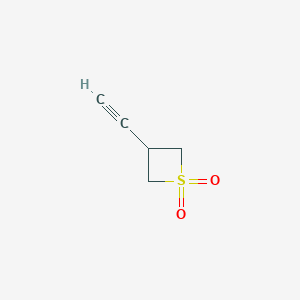
3-Nitropyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitropyrazin-2-amine is an organic compound with the molecular formula C4H4N4O2 It is a derivative of pyrazine, characterized by the presence of a nitro group at the third position and an amino group at the second position on the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitropyrazin-2-amine typically involves nitration of pyrazin-2-amine. One common method includes the reaction of pyrazin-2-amine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Types of Reactions:
Reduction: this compound can undergo reduction reactions where the nitro group is reduced to an amino group. Common reducing agents include hydrazine hydrate and catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the nitro group can be replaced by other nucleophiles.
Oxidation: Although less common, oxidation reactions can occur, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 3-Aminopyrazin-2-amine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazine derivatives.
Aplicaciones Científicas De Investigación
3-Nitropyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Nitropyrazin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
- 3-Nitropyridine
- 3-Nitroquinoline
- 3-Nitrobenzene
Comparison: 3-Nitropyrazin-2-amine is unique due to the presence of both a nitro and an amino group on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. Compared to 3-Nitropyridine, which has a similar structure but lacks the amino group, this compound exhibits different reactivity patterns and potential applications. The presence of the pyrazine ring also differentiates it from nitrobenzene derivatives, which have different electronic and steric properties.
Propiedades
Fórmula molecular |
C4H4N4O2 |
|---|---|
Peso molecular |
140.10 g/mol |
Nombre IUPAC |
3-nitropyrazin-2-amine |
InChI |
InChI=1S/C4H4N4O2/c5-3-4(8(9)10)7-2-1-6-3/h1-2H,(H2,5,6) |
Clave InChI |
VTRZWCNUMQBCRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)







![8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11923156.png)
![Pyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B11923157.png)
![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)
![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)

